Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate
Overview
Description
Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate, commonly known as EATC, is an organic compound belonging to the thiazole family. It is a colorless, crystalline solid that is insoluble in water and is used in a variety of scientific research applications. It has a molecular weight of 326.8 g/mol and is composed of a thiazole ring and a carboxylic acid group. EATC is a versatile compound that can be used in a variety of laboratory experiments, and it has been studied for its chemical, biochemical, and physiological effects.
Scientific Research Applications
Synthesis and Molecular Modifications
Ethyl 2-amino-4-methylthiazole-5-carboxylate, a related compound, has been modified and synthesized using readily available materials, with its structure confirmed by various spectroscopic techniques. These modifications aim to explore its antimicrobial activities against different bacterial and fungal strains, providing insights into structure-activity relationships (Desai, Bhatt, & Joshi, 2019).
Molecular Structure Analysis
The molecular structures of derivatives such as ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates have been analyzed, showing complex hydrogen-bonded supramolecular structures. These analyses contribute to the understanding of molecular interactions and structural stability (Costa et al., 2007).
Chemical Reactions and Synthesis
Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate has been used as a precursor in Michael-like addition reactions to produce analogs, showcasing the reactivity and versatility of thiazole derivatives in chemical synthesis (Boy & Guernon, 2005).
Exploration of Antimicrobial and Anticancer Properties
Novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, including modifications of Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate, have shown significant antimicrobial and anticancer activities, highlighting the potential therapeutic applications of these compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).
Ultrasonic and Thermal Mediated Synthesis
Innovative synthesis methods such as ultrasonic and thermally mediated nucleophilic displacement have been employed to create novel 2-amino-1,3-thiazole-5-carboxylates, demonstrating advanced techniques in the synthesis of thiazole derivatives (Baker & Williams, 2003).
properties
IUPAC Name |
ethyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-2-17-11(16)10-9(15-12(14)18-10)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOCGUADOVEENE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40510214 | |
Record name | Ethyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate | |
CAS RN |
74476-53-2 | |
Record name | Ethyl 2-amino-4-(4-chlorophenyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40510214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.